

Spectroscopic Characterization of (2-Chlorooxazol-4-yl)methanol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: (2-Chlorooxazol-4-yl)methanol
CAS No.: 706789-06-2
Cat. No.: B1312714

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Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound **(2-Chlorooxazol-4-yl)methanol**. In the absence of a complete set of published experimental spectra, this document leverages high-fidelity computational prediction methods, corroborated by empirical data from analogous chemical structures and established spectroscopic principles. We present and interpret the predicted Proton Nuclear Magnetic Resonance (^1H NMR), Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data. This guide serves as a robust reference for researchers, scientists, and drug development professionals, offering a detailed framework for the structural elucidation and analytical characterization of this and similar chloro-heterocyclic compounds.

Introduction

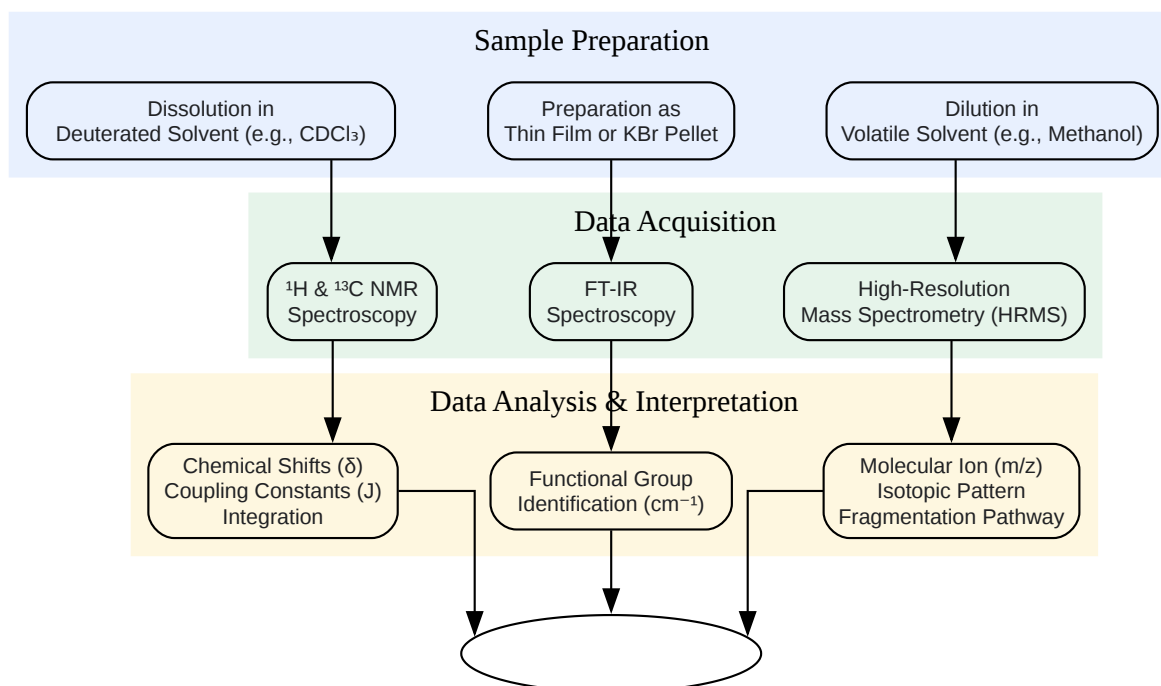
(2-Chlorooxazol-4-yl)methanol ($\text{C}_4\text{H}_4\text{ClNO}_2$) is a functionalized oxazole derivative of interest in medicinal chemistry and synthetic organic chemistry due to the prevalence of the oxazole

motif in bioactive natural products and pharmaceuticals. The precise structural confirmation of such molecules is a critical prerequisite for their advancement in any research or development pipeline. Spectroscopic techniques, including NMR, IR, and MS, are the cornerstones of this characterization, providing unambiguous evidence of molecular structure, purity, and integrity.

This guide addresses a common challenge in modern chemical research: the need for detailed analytical data on novel or sparsely documented compounds. By integrating computational predictions with foundational spectroscopic knowledge, we can construct a reliable and scientifically rigorous "virtual" spectroscopic profile. This approach not only provides a benchmark for future experimental work but also demonstrates a powerful methodology for structural problem-solving when reference standards are unavailable.

Integrated Analytical Workflow

The characterization of a novel chemical entity follows a logical progression from sample preparation to multi-technique data integration. The choice of solvents and methods is paramount for acquiring high-quality data. For instance, deuterated chloroform (CDCl_3) is a common choice for NMR of moderately polar organic molecules due to its excellent solubilizing properties and well-defined residual solvent peak. For mass spectrometry, a soft ionization technique like Electrospray Ionization (ESI) is often preferred to preserve the molecular ion for accurate mass determination.



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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. Predictions were performed using advanced algorithms that correlate substructures with extensive spectral databases.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments in the molecule.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Comparative Insights
~7.65	Singlet (s)	1H	H-5 (oxazole ring)	The proton on an oxazole ring typically appears in the aromatic region. For the parent oxazole, H-5 resonates around 7.09 ppm and H-2 at 7.94 ppm. The electron-withdrawing chloro group at C-2 and the hydroxymethyl group at C-4 will influence the chemical environment of H-5, shifting it downfield. ^[1]
~4.70	Singlet (s)	2H	-CH ₂ OH	The methylene protons adjacent to both an aromatic ring and a hydroxyl group typically resonate in the 4.5-5.0 ppm range. This value is consistent with

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale & Comparative Insights
				benzylic alcohols.[2] The singlet multiplicity indicates no adjacent protons.

| ~2.50 | Broad Singlet (s) | 1H | -OH | The chemical shift of hydroxyl protons is highly variable and depends on concentration, temperature, and solvent due to hydrogen bonding.[3] It often appears as a broad singlet and can be confirmed by D₂O exchange, where the peak would disappear. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides insight into the carbon skeleton. Four distinct signals are predicted, one for each carbon atom in a unique electronic environment.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 101 MHz)

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale & Comparative Insights
~159.5	C-2	Carbons in an oxazole ring bearing a halogen are significantly deshielded. In parent oxazole, C-2 is at ~150.6 ppm. The direct attachment of an electronegative chlorine atom causes a substantial downfield shift. [4] [5]
~145.0	C-4	This carbon is part of the C=C double bond within the oxazole ring and is substituted with the hydroxymethyl group. Its chemical shift is consistent with substituted sp^2 carbons in five-membered heterocycles. [5]
~130.0	C-5	The C-5 carbon of the oxazole ring is a methine carbon (=CH-), and its predicted shift is in the expected range for aromatic/heteroaromatic CH groups. In parent oxazole, C-5 is at ~125.6 ppm. [4]

| ~57.0 | -CH₂OH | The sp^3 hybridized carbon of the hydroxymethyl group typically appears in the 50-65 ppm range, influenced by the electronegative oxygen atom.[\[6\]](#) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Comparative Insights
~3400 (broad)	O-H stretch	Alcohol (-OH)	The broadness of this peak is characteristic of the hydrogen-bonded hydroxyl group in alcohols.
~3100	C-H stretch	Aromatic (=C-H)	This corresponds to the stretching of the C-H bond on the oxazole ring.
~2950	C-H stretch	Aliphatic (-CH ₂)	This absorption is due to the symmetric and asymmetric stretching of the C-H bonds in the methylene group.
~1620	C=N stretch	Imine (in oxazole)	The C=N stretching vibration within the oxazole ring is a key characteristic feature, typically appearing in the 1600-1650 cm ⁻¹ region. ^[7]
~1550	C=C stretch	Alkene (in oxazole)	Aromatic and heteroaromatic ring stretching vibrations produce characteristic bands in this region.
~1100	C-O stretch	Alcohol (C-OH) & Ether (ring C-O-C)	Strong C-O stretching bands are expected for both the primary alcohol and the ether

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Rationale & Comparative Insights
			linkage within the oxazole ring.

| ~850 | C-Cl stretch | Chloroalkene | The C-Cl stretch for a chlorine attached to an sp² carbon is typically found in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity. For **(2-Chlorooxazol-4-yl)methanol**, with a molecular formula of C₄H₄ClNO₂, the monoisotopic mass is 132.9931 g/mol .

Molecular Ion and Isotopic Pattern

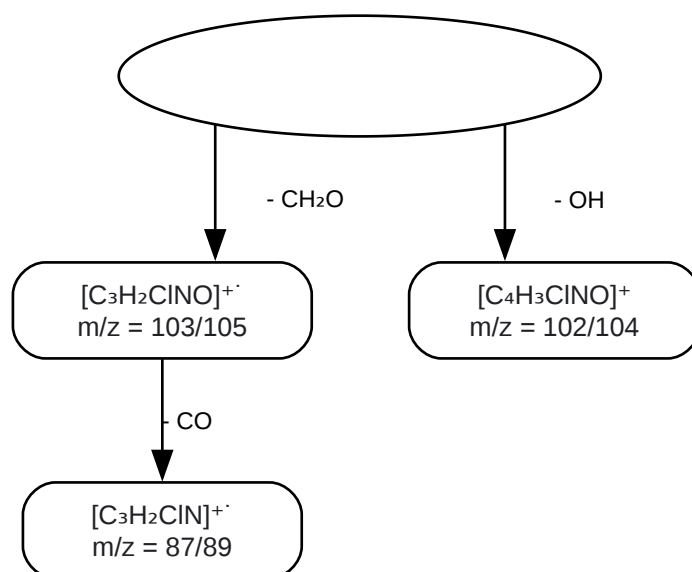
A key feature in the mass spectrum will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the molecular ion will appear as a pair of peaks:

- M⁺: m/z ≈ 133 (corresponding to the ³⁵Cl isotope)
- [M+2]⁺: m/z ≈ 135 (corresponding to the ³⁷Cl isotope)

The relative intensity of the [M+2]⁺ peak will be approximately one-third that of the M⁺ peak, which is a definitive signature for the presence of a single chlorine atom in the molecule.[\[8\]](#)[\[9\]](#)

Predicted Fragmentation Pathway

Electron Ionization (EI) would likely induce fragmentation. The most probable fragmentation pathways are initiated by the loss of stable neutral molecules or radicals. The hydroxymethyl group offers a key fragmentation initiation point, similar to benzyl alcohol.



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Caption: Predicted MS fragmentation pathway.

- Loss of Formaldehyde (-CH₂O, 30 Da): A common fragmentation for primary alcohols, leading to the fragment ion at m/z 103/105. This is often a favorable pathway.
- Loss of Hydroxyl Radical (-•OH, 17 Da): Cleavage of the C-O bond can lead to the loss of a hydroxyl radical, resulting in a cation at m/z 102/104.
- Loss of Carbon Monoxide (-CO, 28 Da): Following the initial loss of formaldehyde, the resulting oxazole radical cation can lose CO, a characteristic fragmentation of five-membered oxygen-containing heterocycles, to yield a fragment at m/z 87/89.

Integrated Spectroscopic Conclusion

The convergence of predicted data from NMR, IR, and MS provides a comprehensive and cohesive structural confirmation of **(2-Chlorooxazol-4-yl)methanol**. The ¹H and ¹³C NMR data establish the precise carbon-hydrogen framework, identifying the distinct oxazole ring, methylene, and hydroxyl protons and carbons. IR spectroscopy confirms the presence of key functional groups—the hydroxyl, the chloro-substituent, and the oxazole ring itself. Finally, mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of one chlorine atom) and provides a predictable fragmentation pattern consistent

with the proposed structure. This integrated analysis forms a robust and self-validating system for the unambiguous identification of the target molecule.

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